Mycoversilin

Antifungal Susceptibility Testing Dermatophyte MIC Comparison

Mycoversilin (CAS 88527-18-8) is a narrow-spectrum polynuclear aromatic antifungal antibiotic isolated from Aspergillus versicolor. Unlike broad-spectrum azoles, it selectively targets filamentous fungi (e.g., T. rubrum, MIC 15 µg/mL) with no anti-yeast/bacterial activity. It uniquely inhibits leucyl-tRNA formation, a mechanism absent in common clinical antifungals. Sourced as a research tool for dermatophyte, agrochemical fungicide, and chemical biology studies where target specificity is paramount.

Molecular Formula C18H16O8
Molecular Weight 360.3 g/mol
CAS No. 88527-18-8
Cat. No. B1227834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMycoversilin
CAS88527-18-8
Synonymsmycoversilin
Molecular FormulaC18H16O8
Molecular Weight360.3 g/mol
Structural Identifiers
SMILESCC1=C2C(C3=C4C(C=COC4=C(C(=C3OC2=C(C(=C1O)O)C)O)O)O)O
InChIInChI=1S/C18H16O8/c1-5-8-13(22)10-9-7(19)3-4-25-17(9)14(23)15(24)18(10)26-16(8)6(2)12(21)11(5)20/h3-4,7,13,19-24H,1-2H3
InChIKeyCFHASEWULLWTPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mycoversilin (CAS 88527-18-8): Procurement and Selection Guide for the Polynuclear Aromatic Antifungal Antibiotic


Mycoversilin (CAS 88527-18-8) is a narrow-spectrum polynuclear aromatic antifungal antibiotic isolated from a mutant derivative of the filamentous fungus *Aspergillus versicolor* (strain N5) [1]. It is characterized by a unique xanthene-based core structure featuring two methyl groups, six hydroxyl groups, and two ether linkages [2]. Its primary biological activity is directed against filamentous fungi, specifically dermatophytes and phytopathogenic fungi, with a notable lack of activity against yeasts and bacteria . This highly specific spectrum and its distinct molecular architecture differentiate it from common broad-spectrum clinical antifungals.

Why Generic Antifungal Substitution Fails: The Specificity Case for Mycoversilin (CAS 88527-18-8)


Substituting Mycoversilin with a generic antifungal agent is scientifically unsound due to its exceptionally narrow spectrum and unique molecular mechanism of action [1]. Unlike broad-spectrum azoles (e.g., ketoconazole, itraconazole) or polyenes (e.g., amphotericin B) which target ergosterol synthesis or cell membrane integrity across a wide range of fungi and yeasts, Mycoversilin exhibits a pronounced selectivity for filamentous fungi, with a reported lack of activity against yeasts and bacteria . Furthermore, its mechanism of action involves the inhibition of leucyl-tRNA formation during protein synthesis, a target distinct from those of most other antifungal classes . This combination of restricted spectrum and unique target engagement renders it a specific research tool rather than a general antifungal, and any substitution would fundamentally alter the experimental outcome.

Mycoversilin (CAS 88527-18-8) Quantitative Differentiation: Evidence-Based Selection Criteria


Mycoversilin vs. Ketoconazole and Griseofulvin: Comparative MIC Potency Against Trichophyton rubrum

In a direct comparison of in vitro potency against the dermatophyte *Trichophyton rubrum*, Mycoversilin exhibits an MIC of 15 µg/mL [1]. This places its potency intermediate between reported MIC ranges for ketoconazole (0.0625–2 µg/mL) and griseofulvin (0.25–20 µg/mL) when compared to literature values from a standardized CLSI microdilution assay [2]. While less potent than azoles, Mycoversilin's value proposition lies in its unique mechanism of action, not its raw MIC value, making it a distinct research tool for studying alternative antifungal pathways [3].

Antifungal Susceptibility Testing Dermatophyte MIC Comparison Trichophyton rubrum

Mycoversilin's Unique Mechanism: Specific Inhibition of Leucyl-tRNA Formation vs. Cell Wall Synthesis Inhibitors

Unlike echinocandins (which inhibit fungal cell wall synthesis) or azoles (which inhibit ergosterol synthesis), Mycoversilin exerts its antifungal effect by specifically inhibiting the formation of leucyl-tRNA, a critical step in protein synthesis, without affecting leucine activation [1]. At its MIC of 15 µg/mL, it strongly inhibits *in vivo* protein synthesis, moderately inhibits DNA synthesis, and only slightly affects RNA synthesis in *T. rubrum* . Cell-free protein synthesis is also strongly inhibited, confirming the direct targeting of the leucyl-tRNA formation step [2]. This mechanism is distinct from that of clinical agents like terbinafine or amphotericin B, which target squalene epoxidase and membrane ergosterol, respectively, positioning Mycoversilin as a valuable chemical probe for studying this specific pathway.

Mechanism of Action Protein Synthesis Inhibition Leucyl-tRNA Synthetase Antifungal Target

Spectrum Selectivity: Mycoversilin's Narrow Anti-Filamentous Fungal Activity vs. Broad-Spectrum Antifungals

Mycoversilin demonstrates a highly restricted spectrum of activity, being effective against filamentous fungi, specifically dermatophytes (e.g., *Trichophyton rubrum*) and certain phytopathogenic fungi, while exhibiting no activity against yeasts (e.g., *Candida* spp.) or bacteria . This is a stark contrast to broad-spectrum agents like amphotericin B or azoles, which are active against a wide range of fungi, yeasts, and sometimes even bacteria or protozoa . For example, while ketoconazole shows MICs in the low µg/mL range against both *Candida* and *Aspergillus* species, Mycoversilin's activity is confined to a narrow subset of filamentous fungi [1].

Antifungal Spectrum Selectivity Dermatophyte Phytopathogenic Fungi

Validated Research and Industrial Applications for Mycoversilin (CAS 88527-18-8)


Dermatophyte-Specific Antifungal Drug Discovery

Mycoversilin serves as a valuable chemical probe and lead scaffold for drug discovery programs specifically targeting dermatophyte infections, such as tinea pedis (athlete's foot) and onychomycosis. Its established activity against *Trichophyton rubrum* (MIC 15 µg/mL) and lack of activity against commensal yeasts make it an ideal starting point for developing narrow-spectrum, microbiome-sparing antifungal therapies [1]. Researchers can use Mycoversilin as a tool compound to validate the leucyl-tRNA synthetase target in dermatophytes or as a baseline comparator when screening for novel inhibitors of this pathway [2].

Agricultural Fungicide Development for Phytopathogenic Fungi

The reported activity of Mycoversilin against phytopathogenic fungi, combined with its inactivity against beneficial soil bacteria and yeasts, positions it as a promising lead for the development of selective agricultural fungicides [1]. Its unique mechanism of action, which involves inhibition of fungal protein synthesis, offers a potential alternative to existing agricultural fungicides that face increasing resistance issues . Researchers in agrochemistry can utilize Mycoversilin as a chemical probe to study fungal protein synthesis as a novel target for crop protection or as a scaffold for the synthesis of new antifungal agents with improved field stability and efficacy [2].

Chemical Biology Tool for Investigating Fungal Protein Synthesis and Resistance Mechanisms

Mycoversilin's specific inhibition of leucyl-tRNA formation makes it an essential chemical biology tool for dissecting the fungal protein synthesis machinery [1]. Unlike broad-spectrum agents that confound results, Mycoversilin allows for the selective inhibition of a single step in translation, enabling researchers to study the downstream effects on fungal growth, sporulation, and stress responses . Furthermore, due to its distinct target, it is a valuable reagent for investigating cross-resistance patterns with other antifungal classes and for studying the evolution of resistance to aminoacyl-tRNA synthetase inhibitors in filamentous fungi [2].

Technical Documentation Hub

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